BenchChemオンラインストアへようこそ!

2-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

Physicochemical profiling Lipophilicity Drug-likeness

Procure CAS 895455-50-2 for precise SAR: its unsubstituted phenylsulfonyl-acetamide linker and 4-(thiophen-2-yl)thiazole scaffold are critical for modulating hydrogen-bonding capacity and kinase selectivity. Ideal for RAF-MEK-ERK pathway screening alongside comparator Anticancer agent 35 (CAS 2902563-75-9). Essential for freedom-to-operate evaluations against GSK patents US 8,415,345/WO2009137391. Verify exact-structure scope before large-scale synthesis.

Molecular Formula C15H12N2O3S3
Molecular Weight 364.45
CAS No. 895455-50-2
Cat. No. B2412072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
CAS895455-50-2
Molecular FormulaC15H12N2O3S3
Molecular Weight364.45
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=CS3
InChIInChI=1S/C15H12N2O3S3/c18-14(10-23(19,20)11-5-2-1-3-6-11)17-15-16-12(9-22-15)13-7-4-8-21-13/h1-9H,10H2,(H,16,17,18)
InChIKeyUXECCDDZLRARAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide (CAS 895455-50-2): Procurement-Relevant Structural and Patent-Class Overview


2-(Phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide (CAS 895455-50-2) is a synthetic small molecule (C15H12N2O3S3, MW 364.46 g/mol) featuring a benzenesulfonyl-acetamide linker connected to a 4-(thiophen-2-yl)thiazol-2-amine scaffold [1]. The compound belongs to the broader benzene sulfonamide thiazole structural class, which is covered by granted patents (US 8,415,345; US 7,994,185; WO2009137391) claiming utility as kinase inhibitors and antineoplastic agents, particularly for melanoma and thyroid cancer [2]. Computed physicochemical properties include XLogP3 = 3.4, topological polar surface area = 141 Ų, 1 hydrogen bond donor, and 6 hydrogen bond acceptors, placing it within oral drug-like chemical space [1]. This compound is offered by multiple screening compound suppliers as a research reagent; no dedicated primary research publication featuring this exact compound was identified as of the search date.

Why Generic Substitution Fails for 2-(Phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide: Structural and Pharmacophoric Differentiation


Compounds within the benzene sulfonamide thiazole class cannot be treated as interchangeable because small substituent changes on the sulfonyl aryl ring, the acetamide linker, and the thiazole C4 position each independently modulate hydrogen-bonding capacity, lipophilicity, and kinase selectivity. For example, replacing the phenylsulfonyl group with a methylsulfonyl group (as in CAS 896362-15-5) alters the electron-withdrawing character and π-stacking potential of the sulfonyl pharmacophore . Similarly, replacing the acetamide linker with a sulfonylurea bridge, as in Anticancer agent 35 (CAS 2902563-75-9), converts the compound from a sulfonamide to a sulfonylurea chemotype, which changes both the hydrolytic stability profile and the hydrogen-bond donor/acceptor pattern available for target engagement . Even substituting the thiophen-2-yl group at the thiazole C4 position for a phenyl or substituted phenyl group (e.g., 4-chlorophenyl analogs) alters the compound's lipophilicity, metabolic stability, and potential for sulfur-mediated interactions with kinase hydrophobic pockets [1]. Consequently, procurement decisions for SAR campaigns, selectivity profiling, or patent prosecution must be made at the level of the exact compound rather than the generic class.

Quantitative Differential Evidence Guide: 2-(Phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation: Phenylsulfonyl vs. Methylsulfonyl Substituent

The phenylsulfonyl group of CAS 895455-50-2 confers significantly higher computed lipophilicity compared to the methylsulfonyl analog CAS 896362-15-5, which shares the identical thiophen-2-yl-thiazole scaffold. Both compounds have the molecular formula C15H12N2O3S3, but the benzenesulfonyl group in the target compound contributes a XLogP3 of ~3.4 versus an estimated ~2.0 for the methanesulfonyl analog (based on fragment-based calculation), a difference of approximately 1.4 log units [1]. This difference is meaningful for membrane permeability and nonspecific protein binding in cell-based assays.

Physicochemical profiling Lipophilicity Drug-likeness

Patent-Class Anticancer Activity: Class-Level Biological Inference from the Closest Assayed Sulfonylurea Analog

No direct cytotoxicity or target inhibition data exist for CAS 895455-50-2. However, the structurally closest analog with published quantitative data is Anticancer agent 35 (CAS 2902563-75-9), a sulfonylurea derivative that shares the 4-(thiophen-2-yl)thiazol-2-yl motif but replaces the phenylsulfonyl-acetamide with a 4-methylbenzenesulfonyl-urea group . Anticancer agent 35 inhibits A549 (lung), A431 (epidermoid), and PACA2 (pancreatic) cancer cell growth with IC50 values of 18.1 µg/mL (~47.7 µM), 4.0 µg/mL (~10.5 µM), and 18.9 µg/mL (~49.8 µM), respectively. The target compound (CAS 895455-50-2) differs by having an acetamide linker (one hydrogen bond donor) instead of a urea linker (two hydrogen bond donors), and a phenylsulfonyl instead of a 4-methylphenylsulfonyl group, which may alter both potency and kinase selectivity [1]. Experimental confirmation is required; the Anticancer agent 35 data provide a class-level benchmark only.

Anticancer Cytotoxicity Kinase inhibition

Hydrogen-Bond Donor/Acceptor Profile: Phenylsulfonyl-Acetamide vs. Sulfonylurea Linker Differentiation

CAS 895455-50-2 presents a 1-donor/6-acceptor hydrogen-bond profile (computed) due to its secondary acetamide linker [1]. In contrast, the closely related Anticancer agent 35 (CAS 2902563-75-9) with a sulfonylurea linker presents a 2-donor/6-acceptor profile . For kinase inhibitor design, the number and positioning of hydrogen-bond donors at the hinge-binding motif are critical determinants of kinase selectivity; a single donor (as in the target compound) can favor binding to kinase hinge regions with a single backbone carbonyl acceptor, while a dual-donor urea linker may engage different kinase conformations [2]. This difference provides a testable hypothesis for differential selectivity screening.

Pharmacophore modeling Kinase hinge binding Molecular recognition

Thiazole C4 Substituent Effect: Thiophen-2-yl vs. 4-Chlorophenyl Pharmacophoric Comparison

The thiophen-2-yl group at the thiazole C4 position in the target compound provides a sulfur-containing heteroaromatic ring capable of engaging in sulfur-π and CH-π interactions within hydrophobic protein pockets. The alternative 4-chlorophenyl substitution, as seen in CAS 338966-01-1 (N-[4-(4-chlorophenyl)thiazol-2-yl]-2-(phenylsulfonyl)acetamide), replaces the thiophene sulfur with a chlorine atom, altering the electronic profile from electron-rich heteroaromatic (thiophene) to electron-deficient aryl (4-chlorophenyl) . In sulfonamide thiazole series evaluated for anticancer and antimicrobial activity, the nature of the C4 aryl/heteroaryl substituent substantially modulates both potency and target selectivity [1]. The thiophene sulfur atom provides a unique interaction modality not available to carbocyclic aryl substituents.

Heterocyclic SAR Sulfur-π interactions Kinase hydrophobic pocket

Recommended Research and Procurement Application Scenarios for 2-(Phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide


Kinase Inhibitor Lead Identification and Selectivity Profiling (Cancer Drug Discovery)

Based on patent class membership within the benzene sulfonamide thiazole kinase inhibitor space (US 8,415,345; WO2009137391), CAS 895455-50-2 is appropriate for inclusion in kinase selectivity panels targeting the RAF-MEK-ERK pathway or related MAPK signaling cascades [1]. Procurement is recommended for laboratories conducting phenotypic screening against melanoma or thyroid cancer cell lines, where the thiophene-thiazole scaffold has demonstrated class-level activity. The compound should be ordered alongside its closest active analog (Anticancer agent 35, CAS 2902563-75-9) as a comparator to assess the impact of the sulfonylurea-to-sulfonylacetamide linker modification on kinase selectivity.

Structure-Activity Relationship (SAR) Expansion Around the Thiazole C4 Position

For medicinal chemistry teams exploring the effect of heteroaromatic vs. carbocyclic substituents at the thiazole C4 position, CAS 895455-50-2 provides the thiophen-2-yl benchmark [1]. Parallel procurement with C4-phenyl, C4-(4-chlorophenyl) (CAS 338966-01-1), and C4-(benzo[d][1,3]dioxol-5-yl) analogs enables systematic SAR exploration of sulfur-mediated interactions, π-stacking, and steric effects on target binding. This is particularly relevant for programs where sulfur-π interactions with kinase hinge or hydrophobic pocket residues may confer selectivity advantages [2].

Computational Chemistry and Pharmacophore Model Validation

With well-defined computed properties (XLogP3 = 3.4, TPSA = 141 Ų, HBD = 1, HBA = 6, rotatable bonds = 5) [1], CAS 895455-50-2 serves as a calibration compound for validating pharmacophore models of thiazole-based kinase inhibitors. The single hydrogen-bond donor and moderate lipophilicity make it a suitable probe for assessing the contribution of the acetamide NH to hinge binding in docking and molecular dynamics simulations. Procurement is recommended for computational groups seeking experimental validation of predicted binding modes through subsequent biochemical assay testing.

Patent Landscape Analysis and Freedom-to-Operate Assessment

CAS 895455-50-2 falls within the generic structural claims of patents US 8,415,345, US 7,994,185, and WO2009137391 (GlaxoSmithKline) covering benzene sulfonamide thiazole compounds as kinase inhibitors for cancer treatment [1]. However, the specific combination of an unsubstituted phenylsulfonyl group, acetamide linker, and 4-(thiophen-2-yl)thiazole may not be explicitly exemplified in these patents. Procurement of this compound enables experimental determination of whether it falls within the scope of granted claims or represents a patentably distinct chemical entity. IP attorneys and competitive intelligence analysts should procure this compound for exact-structure freedom-to-operate evaluation.

Quote Request

Request a Quote for 2-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.